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molecular formula C8H9ClN2 B8480217 4-Chloro-6-cyclopropyl-5-methylpyrimidine

4-Chloro-6-cyclopropyl-5-methylpyrimidine

Cat. No. B8480217
M. Wt: 168.62 g/mol
InChI Key: AOLHBMGNCCHHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796283B2

Procedure details

To a stirred solution of 4,6-dichloro-5-methylpyrimidine (1 g, 6.13 mmol) in toluene (38.2 ml) was added potassium cyclopropyl(trifluoro)borate (0.999 g, 6.75 mmol), di(1-adamantyl)-n-butylphosphine (0.066 g, 0.184 mmol), palladium(II) acetate (0.028 g, 0.123 mmol), cesium carbonate (6.00 g, 18.40 mmol) and the reaction mixture stirred under argon at 100° C. for 24 hours. The reaction mixture was washed with water and extracted with ethyl acetate (3×25 mL). The organic layers were collected, dried under magnesium sulphate and evaporated under reduced pressure. Crude residues were purified by Si SP4 column chromatography eluting with a gradient of 0-15% ethyl acetate-isohexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a white solid (491 mg);
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium cyclopropyl(trifluoro)borate
Quantity
0.999 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Quantity
0.066 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:16]1([CH3:22])C=CC=C[CH:17]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C12(P(C34CC5CC(CC(C5)C3)C4)CCCC)CC3CC(CC(C3)C1)C2>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH:22]2[CH2:16][CH2:17]2)[N:5]=[CH:4][N:3]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C)Cl
Name
potassium cyclopropyl(trifluoro)borate
Quantity
0.999 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
38.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.028 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.066 g
Type
catalyst
Smiles
C12(CC3CC(CC(C1)C3)C2)P(CCCC)C23CC1CC(CC(C2)C1)C3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under argon at 100° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
CUSTOM
Type
CUSTOM
Details
dried under magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude residues were purified by Si SP4 column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-15% ethyl acetate-isohexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 491 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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